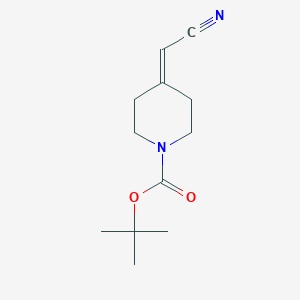

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate

Übersicht

Beschreibung

The compound "Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate" is a chemical intermediate that appears to be related to various piperidine derivatives, which are of interest due to their potential applications in medicinal chemistry. Piperidine structures are commonly found in molecules with biological activity, and modifications to the piperidine ring can lead to compounds with diverse therapeutic properties.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in several studies. For instance, an asymmetric synthesis of a piperidine dicarboxylate, which could serve as an intermediate for nociceptin antagonists, was developed using a diastereoselective reduction and isomerization steps, yielding the compound with high enantiomeric excess . Another study reported the synthesis of a piperidine derivative through a three-step process starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, achieving a total yield of 49.9% . Additionally, a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was established, which is an important intermediate for anticancer drugs .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate provided insights into the optimized molecular structure, which was consistent with the X-ray diffraction results . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single-crystal XRD data .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions to form new compounds. For instance, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination, which is a key step for the synthesis of biologically active benzimidazole compounds . Schiff base compounds were synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, demonstrating the versatility of piperidine derivatives in forming new chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The study of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate revealed intramolecular hydrogen bonding through DFT analyses, which can affect the compound's stability and reactivity . The reactivity of tert-butyl 4-oxopiperidine-1-carboxylate was further demonstrated in its allylation reaction, yielding various alkenyl piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Drug Intermediates

Synthesis as a Key Intermediate : This compound is synthesized as a key intermediate in various pharmaceuticals. For example, it serves as an intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer (Wang, Wang, Tang, & Xu, 2015). Additionally, it is utilized in the creation of biologically active compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Intermediate for Anticancer Drugs : It has been identified as an important intermediate for small molecule anticancer drugs. Research indicates its role in synthesizing various compounds with potential for treating cancer (Zhang, Ye, Xu, & Xu, 2018).

Stereoselective Synthesis : This compound is used in the stereoselective synthesis of piperidine derivatives. These are crucial for creating fused bicyclic systems with potential applications in medicinal chemistry (Moskalenko & Boev, 2014).

X-ray Studies : X-ray studies of related compounds reveal insights into molecular structures, which are essential for understanding and developing pharmaceuticals (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Synthesis of Diverse Piperidine Derivatives : It's used in the synthesis of various piperidine derivatives, which are promising synthons for preparing a range of biologically significant compounds (Moskalenko & Boev, 2014).

Molecular Structure Analysis : The compound's molecular structure has been analyzed for developing cyclic amino acid esters, crucial for pharmaceutical applications (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Eigenschaften

IUPAC Name |

tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCZVPSAYHBSQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC#N)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571556 | |

| Record name | tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |

CAS RN |

197569-11-2 | |

| Record name | tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)